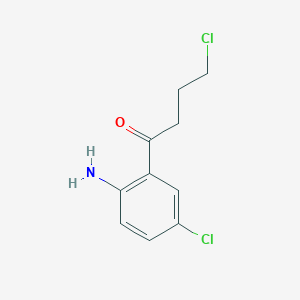
Imatinib RC11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imatinib RC11 is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound has been developed to enhance the therapeutic efficacy and overcome resistance mechanisms associated with the original compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imatinib RC11 involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The process begins with the preparation of aromatic amine and carboxylic acid precursors, which are then coupled to form the final product. The reaction conditions typically involve heating in the presence of pyridine to bind the hydrogen chloride liberated during the reaction .
Industrial Production Methods
Industrial production of this compound follows optimized synthetic routes to ensure high yield and purity. The process involves the use of efficient methods to synthesize intermediates, followed by their coupling under controlled conditions. The use of non-toxic solvents and reagents is preferred to minimize environmental impact and ensure safety .
Análisis De Reacciones Químicas
Types of Reactions
Imatinib RC11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Imatinib RC11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential to treat various cancers and overcome resistance to existing therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
Imatinib RC11 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, a constitutively active enzyme resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. By binding to the ATP-binding site of the enzyme, this compound prevents the phosphorylation of its substrates, thereby inhibiting the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Dasatinib
- Nilotinib
- Bosutinib
- Ponatinib
- Asciminib
- Olverembatinib
Uniqueness
Imatinib RC11 is unique in its ability to overcome resistance mechanisms associated with the original imatinib compound. It has shown improved efficacy in preclinical and clinical studies, making it a promising candidate for the treatment of resistant chronic myeloid leukemia .
Propiedades
Fórmula molecular |
C33H28N10O |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea |
InChI |
InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44) |
Clave InChI |
VCDZACXUMBMZRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



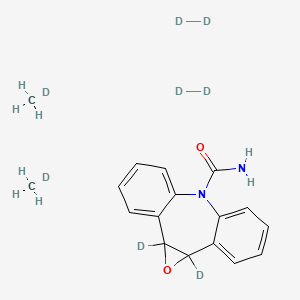
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)



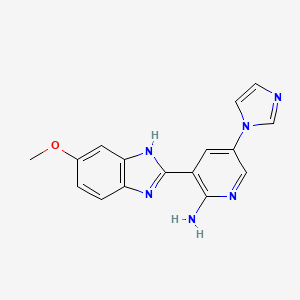
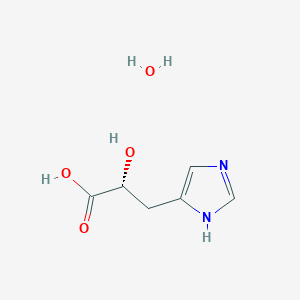
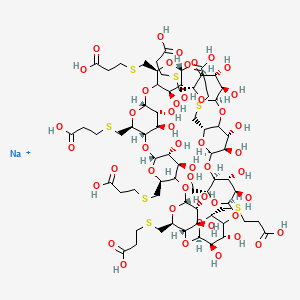
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)

![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
